molecular formula C14H18ClNO4 B593796 Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate CAS No. 1273585-66-2

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate

Cat. No.: B593796
CAS No.: 1273585-66-2
M. Wt: 299.751
InChI Key: HCZXBVJRVCEWCG-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate is a protected amino acid ester characterized by a central α-carbon bearing a tert-butoxycarbonyl (Boc)-protected amine and a 4-chlorophenyl group, with a methyl ester at the carboxylate position. This structure makes it a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical precursor chemistry. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZXBVJRVCEWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736358
Record name Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273585-66-2
Record name Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Precursors

The tert-butoxycarbonyl (Boc) group is introduced to shield the amino functionality during synthesis. A widely adopted method involves reacting 2-amino-2-(4-chlorophenyl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc₂O.

Example Procedure :

  • Substrate : 2-Amino-2-(4-chlorophenyl)acetic acid (10 mmol)

  • Reagents : Boc₂O (12 mmol), TEA (15 mmol), tetrahydrofuran (THF, 50 mL)

  • Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.

  • Yield : 85–90% after purification via silica gel chromatography.

This step ensures regioselectivity in subsequent reactions, preventing unwanted side reactions at the amino group.

Esterification of the Carboxylic Acid

Following Boc protection, the carboxylic acid is esterified using methanol under acidic conditions. Thionyl chloride (SOCl₂) or hydrochloric acid (HCl) catalyzes the conversion, forming the methyl ester.

Optimized Protocol :

  • Substrate : Boc-protected 2-amino-2-(4-chlorophenyl)acetic acid (5 mmol)

  • Reagents : Methanol (20 mL), SOCl₂ (10 mmol)

  • Conditions : Reflux at 65°C for 4 hours.

  • Yield : 78–82% after aqueous workup and solvent evaporation.

The choice of catalyst significantly impacts efficiency. For instance, SOCl₂ achieves higher yields than HCl due to its superior dehydration capacity.

Alternative Methodologies and Comparative Analysis

One-Pot Boc Protection and Esterification

To streamline synthesis, a one-pot approach combines Boc protection and esterification. This method reduces purification steps and improves scalability.

Procedure :

  • Dissolve 2-amino-2-(4-chlorophenyl)acetic acid (10 mmol) in dry THF.

  • Add Boc₂O (12 mmol) and DMAP (0.5 mmol), stir at 25°C for 6 hours.

  • Introduce methanol (15 mL) and SOCl₂ (10 mmol), reflux for 3 hours.

  • Isolate the product via extraction with ethyl acetate and brine washing.

Yield : 80–85%, with >95% purity by HPLC.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase techniques immobilize the amino acid on resin, enabling iterative Boc protection and esterification. This method is favored for parallel synthesis of analogs.

Key Steps :

  • Resin Loading : Wang resin (1.2 mmol/g) functionalized with 2-amino-2-(4-chlorophenyl)acetic acid.

  • Boc Protection : Treat with Boc₂O (3 equiv) and TEA (6 equiv) in dichloromethane (DCM).

  • Esterification : Methanol/DCM (1:1) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activation.

Advantages :

  • Reduced solvent usage.

  • Yields >90% with automated purification.

Reaction Optimization and Kinetic Studies

Solvent and Temperature Effects

Systematic optimization reveals that polar aprotic solvents (e.g., THF, acetonitrile) enhance Boc protection kinetics, while esterification favors protic solvents like methanol.

Data Table 1 : Solvent Screening for Boc Protection

SolventReaction Time (h)Yield (%)
THF1289
Acetonitrile1085
DCM1872
DMF881

Source: Adapted from.

Elevating temperatures to 40°C reduces Boc protection time to 6 hours but risks racemization.

Catalytic Additives

DMAP accelerates Boc protection by stabilizing the transition state. A study comparing bases shows:

Data Table 2 : Base Screening for Boc Protection

BaseEquivYield (%)Purity (%)
TEA1.58293
DMAP0.58997
Pyridine2.07588

Source:.

DMAP’s superiority stems from its nucleophilic activation of Boc₂O.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.28 (m, 4H, Ar-H)

  • δ 5.21 (s, 1H, NH)

  • δ 3.72 (s, 3H, OCH₃)

  • δ 1.43 (s, 9H, C(CH₃)₃).

13C NMR (101 MHz, CDCl₃) :

  • δ 170.1 (COOCH₃)

  • δ 155.0 (Boc carbonyl)

  • δ 133.2–128.7 (Ar-C)

  • δ 80.1 (C(CH₃)₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted starting material (<0.5%) and de-Boc byproducts (<1.0%).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis prioritizes reagent costs and throughput. SOCl₂-based esterification is cost-effective ($0.12/g) compared to EDC-mediated coupling ($0.35/g).

Data Table 3 : Cost Comparison of Catalysts

CatalystCost ($/kg)Yield (%)
SOCl₂5082
EDC42090
DCC38088

Source: .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid.

    Deprotection: Methyl 2-amino-2-(4-chlorophenyl)acetate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological activity of the final product derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)
  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Key Differences : The Boc group is attached to the phenyl ring rather than the α-carbon. This positional isomerism alters reactivity; Compound A is more suited for aromatic substitutions, whereas the target compound participates in α-carbon-centered reactions (e.g., peptide bond formation) .
Compound B : Methyl 2-(4-chlorophenyl)sulfanylacetate (CAS 15446-15-8)
  • Molecular Formula : C₉H₉ClO₂S
  • Molecular Weight : 216.68 g/mol
  • Key Differences: The Boc-amino group is replaced by a sulfanyl (thioether) group. This substitution reduces polarity and increases lipophilicity, making Compound B more stable toward hydrolysis but less reactive in amide-forming reactions .
Compound C : Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate
  • Molecular Formula: C₈H₉ClNO₅
  • Molecular Weight : 246.62 g/mol
  • Key Differences: The amino group is part of a dihydrofuran ring system with methoxy and oxo substituents. This heterocyclic structure introduces ring strain and electronic effects, enhancing acidity at the α-carbon and enabling cyclization reactions .

Structural and Property Comparison Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Applications
Target Compound C₁₄H₁₈ClNO₄ ~299.76 Boc-amino, 4-chlorophenyl, methyl ester Peptide synthesis, drug intermediates
Compound A C₁₄H₁₉NO₄ 265.31 Boc-amino (phenyl), methyl ester Aromatic amine precursors
Compound B C₉H₉ClO₂S 216.68 Sulfanyl, 4-chlorophenyl, methyl ester Thioether chemistry, agrochemicals
Compound C C₈H₉ClNO₅ 246.62 Dihydrofuran, oxo, methoxy, methyl ester Heterocyclic drug scaffolds

Research Findings and Data Gaps

  • Crystallographic Data : Compound C’s single-crystal X-ray structure (R factor = 0.036) confirms planar geometry at the α-carbon, a feature likely shared by the target compound .
  • Data Gaps : Missing thermodynamic data (e.g., melting points, solubility) and spectroscopic profiles (NMR, IR) for the target compound limit comparative analyses.

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, known by its CAS number 1273585-66-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, its mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClNO4
  • Molecular Weight : 285.72 g/mol
  • CAS Number : 1273585-66-2
  • Purity : Minimum 95%

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to a chlorophenyl moiety. The presence of the chlorophenyl group is significant as it often enhances the biological activity of organic compounds due to increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit p21-activated kinases (PAKs), which are crucial in various signaling pathways related to cell proliferation and survival .
  • Cellular Uptake and Bioavailability : The molecular structure facilitates good absorption in gastrointestinal tracts, leading to higher bioavailability compared to other compounds lacking such structural features .
  • Interaction with Receptors : The presence of the chlorophenyl group may allow for interaction with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)15.0Cell cycle arrest

These findings indicate that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Cancer Treatment : A study involving mice implanted with human breast cancer cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and inflammatory cell infiltration, suggesting a potent anti-inflammatory effect.

Q & A

Q. What are the established synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, and what key intermediates are involved?

The compound is synthesized via multi-step protocols involving protection/deprotection strategies. A common approach starts with Boc-protected amino acids or aryl halides. For example, sulfonation attempts of methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate were explored but faced challenges due to steric hindrance or electronic effects of the 4-chlorophenyl group . A typical procedure involves coupling tert-butoxycarbonyl (Boc)-protected amines with 4-chlorophenylacetic acid derivatives under peptide-coupling conditions (e.g., DCC/DMAP), followed by esterification. Purification often employs flash column chromatography (ethyl acetate/methanol gradients) to isolate the product in yields up to 89% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) reveals characteristic peaks for the Boc group (δ 1.39 ppm, singlet), methyl ester (δ 3.65 ppm), and aromatic protons (δ 7.61 ppm, multiplet). 13^{13}C NMR confirms carbonyl groups (δ 171.3 ppm for ester, 149.7 ppm for Boc) .
  • IR Spectroscopy : Peaks at 1731 cm1^{-1} (ester C=O) and 1679 cm1^{-1} (Boc C=O) validate functional groups .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+Na]+^+ at m/z 386.0692) .

Advanced Research Questions

Q. How can researchers address challenges in functionalizing the 4-chlorophenyl moiety, such as sulfonation or halogen replacement?

Functionalization of the 4-chlorophenyl group is hindered by its electron-withdrawing nature and steric bulk. For example, sulfonation via nucleophilic substitution failed due to poor leaving-group ability of chloride and steric constraints . Alternative strategies include:

  • Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids after converting the chloro group to a better leaving group (e.g., triflate).
  • Directed C-H Activation : Employ palladium catalysts with directing groups to modify the aryl ring selectively.
  • Radical Reactions : Utilize photoredox catalysis to introduce substituents under mild conditions .

Q. What crystallographic methods are recommended for determining the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Grow crystals via slow evaporation of solvents (e.g., ethyl acetate/hexane mixtures).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 291 K.
  • Structure Refinement : Apply SHELXL for refinement, achieving R factors < 0.05. For example, similar tert-butyl esters showed mean C–C bond lengths of 0.004 Å and data-to-parameter ratios > 15 .

Q. How should researchers troubleshoot low yields during synthesis, particularly in purification steps?

Low yields often arise from incomplete reactions or side products. Mitigation strategies:

  • Optimize Reaction Conditions : Increase reaction time/temperature or use alternative catalysts (e.g., HATU instead of DCC).
  • Purification Adjustments : Use gradient elution in flash chromatography (e.g., 8:2 ethyl acetate/methanol) or switch to reverse-phase HPLC for polar byproducts .
  • Monitor Intermediates : Employ TLC or LC-MS to track reaction progress and identify bottlenecks .

Q. What are the implications of steric and electronic effects on the reactivity of the Boc-protected amino ester group?

The Boc group provides steric protection to the amine but can hinder nucleophilic attacks. For example:

  • Steric Effects : Bulky tert-butyl groups reduce accessibility for reagents targeting the amino group, necessitating deprotection (e.g., TFA) before further modifications .
  • Electronic Effects : The electron-withdrawing Boc group stabilizes adjacent carbonyls, influencing hydrolysis rates. Kinetic studies using 19^{19}F NMR (e.g., δ -73.47 ppm for fluorosulfonyl derivatives) can quantify these effects .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported CAS numbers (e.g., CAS N/A in vs. specific entries elsewhere) highlight the need to cross-validate compound identities via spectral data .
  • Software Tools : Use SHELX for crystallography , Gaussian for DFT calculations, and MestReNova for NMR analysis.

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